molecular formula C14H17N3O5 B2553633 N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine CAS No. 1055114-03-8

N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine

Cat. No.: B2553633
CAS No.: 1055114-03-8
M. Wt: 307.306
InChI Key: JWDHOGOFSKVYJC-UHFFFAOYSA-N
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Description

N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine is a useful research compound. Its molecular formula is C14H17N3O5 and its molecular weight is 307.306. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Reactivity : The synthesis of α-aminonitriles from corresponding amino acids, including glycine, highlights the use of N-protected amino acids in chemical synthesis. This method involves dehydration and treatment with anhydrous HCl, retaining optical purity in the products (Kawashiro, Yoshida, & Morimoto, 1977). Such processes are fundamental in creating building blocks for more complex molecules, potentially including derivatives of N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine.

Transformation in Oxidation Processes : Research on the transformation of amino acids in sulfate radical oxidation processes sheds light on the potential environmental impact and reactivity of amino acid derivatives, including this compound. This study found that nitrogen in amino acids is oxidized to NH4+ and nitrate, with the formation of nitrophenolic byproducts in the presence of natural organic matter, indicating the complex chemical behavior that could be expected from this compound in similar conditions (Dong et al., 2022).

Application in Environmental Science

Decomposition of Nitrosamines : The study on the decomposition of nitrosamines, such as nitroso-(2-hydroxyethyl) glycine, in CO2 capture processes is crucial for environmental science, particularly in understanding the fate of nitrosamine byproducts in amine-based carbon capture technologies. This research provides insights into the stability and decomposition kinetics of nitrosamines, which are relevant for assessing the environmental and health impacts of nitrosamine release into the atmosphere or water sources (Fine, Nielsen, & Rochelle, 2014).

Properties

IUPAC Name

2-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c18-13(19)9-15-14(20)10-4-5-11(12(8-10)17(21)22)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDHOGOFSKVYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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